3-Bromobenzyl-(3-chlorophenyl)ether
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Overview
Description
3-Bromobenzyl-(3-chlorophenyl)ether is an organic compound with the molecular formula C13H10BrClO. It is a derivative of benzyl ether, where the benzyl group is substituted with bromine and the phenyl group is substituted with chlorine. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromobenzyl-(3-chlorophenyl)ether typically involves the reaction of 3-bromobenzyl alcohol with 3-chlorophenol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:
3-Bromobenzyl alcohol+3-ChlorophenolK2CO3,DMF,Refluxthis compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
3-Bromobenzyl-(3-chlorophenyl)ether can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation: The ether linkage can be oxidized to form corresponding carbonyl compounds.
Reduction: The aromatic rings can undergo reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Major Products
Nucleophilic Substitution: Formation of substituted benzyl ethers.
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of cyclohexyl derivatives or partially hydrogenated products.
Scientific Research Applications
3-Bromobenzyl-(3-chlorophenyl)ether has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromobenzyl-(3-chlorophenyl)ether involves its interaction with specific molecular targets. The bromine and chlorine substituents can influence the compound’s reactivity and binding affinity to enzymes or receptors. The ether linkage provides a flexible scaffold that can interact with various biological pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromobenzyl-(4-chlorophenyl)ether
- 3-Bromobenzyl-(2-chlorophenyl)ether
- 4-Bromobenzyl-(3-chlorophenyl)ether
Uniqueness
3-Bromobenzyl-(3-chlorophenyl)ether is unique due to the specific positioning of the bromine and chlorine atoms, which can significantly affect its chemical and biological properties. This positional isomerism can lead to differences in reactivity, stability, and interaction with biological targets compared to its analogs.
Properties
IUPAC Name |
1-bromo-3-[(3-chlorophenoxy)methyl]benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrClO/c14-11-4-1-3-10(7-11)9-16-13-6-2-5-12(15)8-13/h1-8H,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRFZSTCBINVINK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)COC2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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